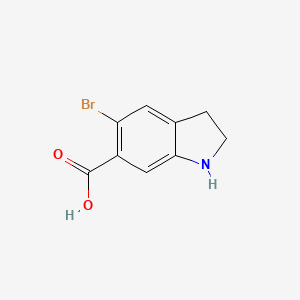

5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid

Description

Properties

Molecular Formula |

C9H8BrNO2 |

|---|---|

Molecular Weight |

242.07 g/mol |

IUPAC Name |

5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid |

InChI |

InChI=1S/C9H8BrNO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h3-4,11H,1-2H2,(H,12,13) |

InChI Key |

PBXJVFUYTRRQNP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid typically involves the bromination of indole derivatives followed by carboxylation. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting product is then brominated using bromine or a brominating agent under controlled conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid may involve large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid is a chemical compound with a variety of applications, particularly in medicinal chemistry and materials science. Research highlights its use in synthesizing various biologically active molecules and its role in modulating cellular functions.

Scientific Research Applications

- Antimicrobial Activity : 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid has shown promise in antimicrobial studies. Its mechanism of action involves disrupting bacterial cell membranes, leading to cell death. Studies have reported a Minimum Inhibitory Concentration (MIC) of approximately 0.98 μg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

- Anticancer Potential : Research indicates that this compound exhibits anticancer properties. It has been evaluated against various cancer cell lines, including A549 (lung cancer) and Jurkat (T-cell leukemia). Compounds derived from it demonstrated preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts.

- Immunomodulatory Effects : The compound plays a role in modulating immune responses, mimicking naturally occurring indoles in the gut, influencing intestinal homeostasis and liver metabolism. Experimental results suggest potential therapeutic applications in treating intestinal and liver diseases.

Biochemical Analysis

- Biochemical Properties : Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate interacts with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances.

- Cellular Effects : This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

- Molecular Mechanism : At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

- Metabolic Pathways : This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism.

- Transport and Distribution : The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins.

Case Studies

- Antimicrobial Enhancement : The presence of this compound could potentiate the effects of traditional antibiotics against resistant strains of bacteria.

- Cancer Cell Line Studies : In research focused on various cancer cell lines, this compound showed IC50 values in the micromolar range, indicating significant cytotoxic effects compared to standard chemotherapeutic agents.

- Neuroprotective Effects : Emerging studies suggest potential neuroprotective properties of derivatives based on this compound, indicating a broader therapeutic application beyond antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Findings and Insights

Boronic acid analogs (e.g., dihydrobenzo[b]furan derivatives) exhibit distinct reactivity useful in cross-coupling reactions .

Biological Activity :

- Triazole-substituted indoles (e.g., 9a, 9c) demonstrate the role of auxiliary groups in modulating antioxidant efficacy .

- Bromine’s position (e.g., C5 in indole vs. C5 in nucleosides) dictates biological mechanisms—DNA incorporation vs. enzyme inhibition .

Synthetic Accessibility :

Biological Activity

5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid is a compound that has garnered attention in the scientific community due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in pharmacology, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid is , with a molecular weight of approximately 242.07 g/mol. The compound features a bromine atom at the fifth position of the indole ring and a carboxylic acid group at the sixth position, which are critical for its biological reactivity and interactions.

Mechanisms of Biological Activity

Research indicates that 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid interacts with various biological pathways. Its biological activity is primarily attributed to its ability to bind to specific receptors and enzymes involved in cellular signaling and metabolic processes.

Target Interactions

- OXE Receptor Antagonism : Studies have shown that derivatives of indole compounds can act as selective antagonists for the OXE receptor, which mediates inflammatory responses. The binding affinity of these compounds can be quantified using IC50 values, indicating their potency in inhibiting receptor activity .

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and other pathogens, showing promising results in inhibiting bacterial growth .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their notable features:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 5-Bromoindole-2-carboxylic acid | C9H7BrN2O2 | Lacks dihydro structure; different bioactivity |

| 5-Bromoindoline | C9H8BrN | Similar indoline structure; used in dyes |

| 5-Bromoindole | C8H6BrN | Unsubstituted at the carboxyl position |

The unique dihydro structure and the presence of both bromine and carboxylic acid functional groups in 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid contribute to its distinct reactivity and biological profile compared to these similar compounds.

Case Studies and Research Findings

- Antibacterial Activity : In a study evaluating the antibacterial properties of various indole derivatives, 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid exhibited an MIC value comparable to established antibiotics like gentamicin and ciprofloxacin against Gram-positive bacteria .

- Inflammatory Response Modulation : Another study focused on the compound's role in modulating inflammatory responses through its interaction with leukocyte activation pathways. It was found that certain modifications to the indole backbone could enhance its potency as an anti-inflammatory agent .

- Cytotoxicity Against Cancer Cells : Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown significant antiproliferative activity, suggesting potential applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.